molecular formula C8H16O3 B14686766 Pent-4-en-1-ol;propanoic acid CAS No. 30563-30-5

Pent-4-en-1-ol;propanoic acid

Cat. No.: B14686766
CAS No.: 30563-30-5
M. Wt: 160.21 g/mol
InChI Key: QKHOKRHYUKGVDP-UHFFFAOYSA-N
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Description

Pent-4-en-1-ol (C₅H₁₀O) is a five-carbon unsaturated alcohol with a double bond at the fourth position. Its structure (CH₂=CHCH₂CH₂CH₂OH) confers unique reactivity, making it valuable in organic synthesis and flavor/fragrance industries. The allylic alcohol group influences its physical properties, such as boiling point (≈140–145°C) and solubility in polar solvents.

Propanoic acid (C₃H₆O₂) is a short-chain carboxylic acid (CH₃CH₂COOH) with a pungent odor, widely occurring in nature (e.g., dairy products, metabolic pathways) and used as a preservative. Its derivatives, such as esters (e.g., methyl propanoate) and substituted analogs (e.g., 2-methylpropanoic acid), are critical in food aroma and pharmaceuticals.

Properties

CAS No.

30563-30-5

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

pent-4-en-1-ol;propanoic acid

InChI

InChI=1S/C5H10O.C3H6O2/c1-2-3-4-5-6;1-2-3(4)5/h2,6H,1,3-5H2;2H2,1H3,(H,4,5)

InChI Key

QKHOKRHYUKGVDP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)O.C=CCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Pent-4-en-1-ol can be synthesized through the hydroboration-oxidation of 4-pentene, which involves the addition of borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) . Propanoic acid can be prepared by the oxidation of propan-1-ol using acidified potassium dichromate (K2Cr2O7) under reflux conditions .

Industrial Production Methods

Industrial production of propanoic acid typically involves the hydrocarboxylation of ethylene using nickel carbonyl as a catalyst. This process is known as the Reppe process. Pent-4-en-1-ol is less commonly produced on an industrial scale but can be synthesized using similar organic synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium dichromate (K2Cr2O7), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4).

    Bases: Sodium hydroxide (NaOH), pyridine.

Major Products

    Oxidation: Pent-4-enoic acid, propanoic acid.

    Reduction: Propan-1-ol.

    Substitution: Bromo ethers.

Scientific Research Applications

Pent-4-en-1-ol and propanoic acid have various applications in scientific research:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs of Propanoic Acid

Propanoic acid shares functional and structural similarities with other volatile fatty acids (VFAs) and arylpropanoic acids. Key comparisons include:

Compound Structure Boiling Point (°C) pKa Key Applications/Sources Reference
Propanoic acid CH₃CH₂COOH 141 4.88 Preservatives, dairy fermentation
Butanoic acid CH₃CH₂CH₂COOH 163 4.83 Cheese aroma, animal metabolism
2-Methylpropanoic acid (CH₃)₂CHCOOH 154 4.85 Luzhoulaojiao liquor aroma
3-Phenylpropanoic acid C₆H₅CH₂CH₂COOH 285 (decomposes) 4.6 Antimicrobial derivatives
  • Functional Group Impact: Substitutions (e.g., methyl, phenyl) alter acidity and volatility. For example, 3-(methylthio)propanoic acid esters dominate pineapple aroma due to sulfur-enhanced odor thresholds.
  • Biological Activity: Chlorinated 3-phenylpropanoic acid derivatives exhibit selective antimicrobial effects against E. coli and S. aureus, unlike unsubstituted propanoic acid.

Esters of Propanoic Acid

Propanoic acid esters vary in volatility and aroma profiles based on the esterifying alcohol:

Ester Alcohol Component Key Source/Occurrence Concentration (µg·kg⁻¹) Reference
Methyl propanoate Methanol Synthetic flavors N/A
3-(Methylthio)propanoic acid methyl ester Methanol Tainong No. 4 pineapple 622.49
3-(Methylthio)propanoic acid ethyl ester Ethanol Tainong No. 6 pineapple 78.06
Pentyl propanoate 1-Pentanol Floral/fruity fragrances N/A
  • Volatility : Ethyl esters generally have higher molecular weights and lower volatility than methyl esters, impacting their release in aroma profiles.

Pent-4-en-1-ol vs. Other Alcohols

Compared to saturated and branched alcohols, Pent-4-en-1-ol’s unsaturation affects reactivity and solubility:

Alcohol Structure Boiling Point (°C) Key Applications Reference
Pent-4-en-1-ol CH₂=CHCH₂CH₂CH₂OH ~140–145 Synthetic intermediates
1-Pentanol CH₃CH₂CH₂CH₂CH₂OH 138 Solvent, flavoring
1-Hexanol CH₃CH₂CH₂CH₂CH₂CH₂OH 158 Green aroma in beverages
3-Phenyl-1-propanol C₆H₅CH₂CH₂CH₂OH 219 Perfumery
  • Reactivity: The allylic double bond in Pent-4-en-1-ol facilitates oxidation and polymerization, unlike saturated analogs like 1-pentanol.

Pharmacologically Relevant Derivatives

  • Anti-inflammatory β-Hydroxy-β-aryl Propanoic Acids: These compounds (e.g., 3-hydroxy-3,3-diphenylpropanoic acid) mimic ibuprofen’s structure but show enhanced gastric tolerability due to β-hydroxylation.
  • Chlorinated 3-Phenylpropanoic Acid Derivatives: Chlorine substitution at the phenyl ring (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) enhances antimicrobial specificity.

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